(4-Propyl-1,2,3-thiadiazol-5-yl)methanol
Description
Significance of Five-Membered Heterocyclic Systems in Organic Chemistry
Five-membered heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry. mdpi.comwisdomlib.orgnih.gov Their unique physicochemical properties, such as enhanced metabolic stability, solubility, and bioavailability, make them key structural motifs in many clinically effective drugs. mdpi.comnih.gov These rings, containing heteroatoms like nitrogen, oxygen, and sulfur, can engage in hydrogen bonding and aromatic stacking interactions, which are crucial for biological activity. mdpi.com The structural diversity and functional versatility of five-membered heterocycles have established them as privileged scaffolds in the development of new therapeutic agents. nih.govglobalscientificjournal.com
Overview of Thiadiazole Isomers with Emphasis on 1,2,3-Thiadiazoles
Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. wikipedia.org Four constitutional isomers exist, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). wikipedia.orgnih.govisres.org The 1,2,3-thiadiazole isomer is of particular interest due to its unique chemical reactivity, including its propensity for thermal and photochemical decomposition with the extrusion of molecular nitrogen. e-bookshelf.de This reactivity makes the 1,2,3-thiadiazole ring a useful synthon in organic synthesis. The parent 1,2,3-thiadiazole and its derivatives are valued for their broad spectrum of biological activities. mdpi.com
Historical Context and Evolution of Research on 1,2,3-Thiadiazole Derivatives
The chemistry of 1,2,3-thiadiazoles dates back to the late 19th century. e-bookshelf.de Early synthetic methods, such as the Pechmann synthesis involving the reaction of diazomethane (B1218177) with isothiocyanates, laid the groundwork for accessing this heterocyclic system. thieme-connect.de A significant advancement was the development of the Hurd-Mori synthesis, which utilizes the cyclization of hydrazones with thionyl chloride and remains a widely used method for preparing 1,2,3-thiadiazoles. mdpi.comwikipedia.org Over the decades, research has expanded from fundamental synthesis and reactivity studies to the exploration of their diverse biological properties, leading to the discovery of 1,2,3-thiadiazole derivatives with potential applications in medicine and agriculture. mdpi.comresearchgate.net
Current Research Landscape and Emerging Trends for (4-Propyl-1,2,3-thiadiazol-5-yl)methanol and Analogues
While specific research on this compound is not prominent in the current literature, the broader class of 1,2,3-thiadiazole derivatives is an active area of investigation. tandfonline.com Current trends focus on the development of novel, efficient, and sustainable synthetic methodologies. tandfonline.comorganic-chemistry.org There is also a strong emphasis on exploring the pharmacological potential of these compounds, with studies reporting a wide range of biological activities including antimicrobial, antifungal, antiviral, anticancer, and insecticidal properties. mdpi.comresearchgate.net Research on analogues, such as (4-methyl-1,2,3-thiadiazol-5-yl)methanol, suggests potential applications in medicinal chemistry and materials science. smolecule.com The exploration of structure-activity relationships (SAR) is crucial in this field to design more potent and selective therapeutic agents. mdpi.com
Interactive Data Tables
Below are tables summarizing key information regarding this compound and the broader class of thiadiazoles.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₆H₁₀N₂OS |
| Molecular Weight | 158.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1487974-93-5 |
Table 2: Overview of Thiadiazole Isomers
| Isomer | Structure | Key Features |
| 1,2,3-Thiadiazole | Contains adjacent nitrogen atoms (N2, N3) | Known for thermal/photochemical N₂ extrusion |
| 1,2,4-Thiadiazole | Nitrogen atoms at positions 2 and 4 | Stable aromatic ring, studied for various biological activities |
| 1,2,5-Thiadiazole | Symmetrical structure with nitrogens at 2 and 5 | Parent compound is an electron-deficient system |
| 1,3,4-Thiadiazole | Symmetrical with nitrogens at 3 and 4 | Common scaffold in pharmaceuticals (e.g., Acetazolamide) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
(4-propylthiadiazol-5-yl)methanol |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-5-6(4-9)10-8-7-5/h9H,2-4H2,1H3 |
InChI Key |
MFERYUGAEYDEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol
Established Synthetic Routes for the 1,2,3-Thiadiazole (B1210528) Core
The construction of the 1,2,3-thiadiazole ring system can be achieved through several established synthetic methodologies. These routes offer access to a wide array of substituted 1,2,3-thiadiazoles by varying the starting materials and reaction conditions.
Hurd-Mori Synthesis and its Adaptations for 1,2,3-Thiadiazoles
The Hurd-Mori synthesis is a classical and widely utilized method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones, typically derived from ketones with an α-methylene group, using thionyl chloride. wikipedia.orgresearchgate.net The general mechanism proceeds through the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org
Adaptations of the Hurd-Mori synthesis have been developed to improve yields and expand the substrate scope. For instance, the use of N-tosylhydrazones in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) and elemental sulfur provides a metal-free approach to 4-aryl-1,2,3-thiadiazoles. organic-chemistry.org The success of the Hurd-Mori reaction can be influenced by the electronic nature of the substituents on the starting materials. nih.gov For example, electron-withdrawing groups on the N-protecting group of a pyrrolidine (B122466) precursor have been shown to give superior yields of the corresponding fused 1,2,3-thiadiazoles. nih.gov
| Starting Material | Reagents | Product | Key Features |
| Hydrazones with an N-acyl or N-tosyl group | Thionyl chloride | 1,2,3-Thiadiazoles | Classical method, versatile. wikipedia.org |
| N-tosylhydrazones | Sulfur, TBAI (catalyst) | 4-Aryl-1,2,3-thiadiazoles | Metal-free conditions, improved protocol. organic-chemistry.org |
| Pyrrolidine-derived hydrazones | Thionyl chloride | Pyrrolo[2,3-d] wikipedia.orgnih.govnih.govthiadiazoles | Yield is dependent on N-protecting group. nih.gov |
Wolff Synthesis for 1,2,3-Thiadiazole Scaffolds
The Wolff synthesis provides an alternative route to the 1,2,3-thiadiazole core through the heterocyclization of α-diazo thiocarbonyl compounds. This intramolecular cyclization reaction is a key method for constructing the thiadiazole ring. The stability and reactivity of the diazo compounds are crucial for the success of this synthesis.
Pechmann Synthesis Approaches for 1,2,3-Thiadiazole Formation
The Pechmann synthesis involves the reaction of diazoalkanes with isothiocyanates. This [3+2] cycloaddition reaction is a valuable method for the formation of the 1,2,3-thiadiazole ring. The regioselectivity of the cycloaddition is a key aspect of this synthesis, leading to specific substitution patterns on the resulting thiadiazole.
Multi-component Reactions in the Synthesis of 1,2,3-Thiadiazole Derivatives
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. In the context of 1,2,3-thiadiazole synthesis, MCRs offer an efficient and atom-economical approach. For example, a one-pot, three-component reaction of ketones, p-toluenesulfonyl hydrazide, and potassium thiocyanate (B1210189), promoted by I2/CuCl2, has been reported for the synthesis of 1,2,3-thiadiazoles with aliphatic or aromatic substituents. isres.org Another notable MCR involves the reaction of enaminones, tosylhydrazine, and elemental sulfur, mediated by iodine and dimethyl sulfoxide, to produce 5-acyl-1,2,3-thiadiazoles under transition-metal-free conditions. organic-chemistry.org
| Components | Reagents/Catalysts | Product Type | Advantages |
| Ketones, p-toluenesulfonyl hydrazide, KSCN | I2/CuCl2 | Substituted 1,2,3-thiadiazoles | One-pot, access to diverse substituents. isres.org |
| Enaminones, tosylhydrazine, elemental sulfur | I2/DMSO | 5-Acyl-1,2,3-thiadiazoles | Transition-metal-free, high yields. organic-chemistry.org |
Oxidative Cyclization Strategies towards Thiadiazole Ring Systems
Oxidative cyclization represents another important strategy for the synthesis of thiadiazole rings. These reactions typically involve the formation of key S-N and C-S bonds through an oxidation process. An example is the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to form fused wikipedia.orgnih.govresearchgate.netthiadiazole systems. While this example leads to a different isomer, similar principles can be applied to the synthesis of 1,2,3-thiadiazoles.
Targeted Synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol
A proposed two-step synthesis is outlined below, starting with the Hurd-Mori synthesis to form a 4-propyl-1,2,3-thiadiazole-5-carboxylate ester, followed by its reduction to the target alcohol.
Step 1: Synthesis of Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate
This step would utilize a variation of the Hurd-Mori synthesis starting from ethyl 2-formylpentanoate. The β-keto ester is first converted to its hydrazone, which is then cyclized using thionyl chloride.
Step 2: Reduction of Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate to this compound
The ester functional group of the synthesized thiadiazole can be reduced to the primary alcohol using a suitable reducing agent. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to alcohols. libretexts.org
The proposed synthetic scheme is as follows:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1a | Ethyl 2-formylpentanoate | Hydrazine (B178648) hydrate, Ethanol, reflux | Ethyl 2-(hydrazonomethyl)pentanoate |
| 1b | Ethyl 2-(hydrazonomethyl)pentanoate | Thionyl chloride, Dichloromethane, 0 °C to rt | Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate |
| 2 | Ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate | 1. LiAlH4, Anhydrous THF, 0 °C to rt; 2. Aqueous workup | This compound |
This proposed route provides a viable method for the targeted synthesis of this compound, leveraging well-established reactions in heterocyclic chemistry.
Precursor Synthesis and Functional Group Transformations
The construction of the 4-propyl-1,2,3-thiadiazole core is most effectively achieved through the Hurd-Mori reaction. chemicalbook.commdpi.comisres.orgwikipedia.org This widely utilized method involves the cyclization of a hydrazone derivative in the presence of thionyl chloride (SOCl₂).
The synthesis of the direct precursor, typically an ester such as ethyl 4-propyl-1,2,3-thiadiazole-5-carboxylate, begins with a suitable β-keto ester. A logical starting material is an ester of 2-formyl-3-oxohexanoic acid. The synthetic sequence involves two main transformations:
Hydrazone Formation: The β-keto ester is condensed with a hydrazine derivative, such as semicarbazide (B1199961) or N-tosylhydrazide. This reaction transforms the ketone functional group into the corresponding hydrazone, which is the crucial intermediate for the subsequent cyclization step. mdpi.com The use of N-tosylhydrazones is often favored as they are stable, readily available, and exhibit high reactivity in subsequent steps. isres.org
Hurd-Mori Cyclization: The formed hydrazone is then treated with thionyl chloride. This reagent facilitates an intramolecular cyclization, leading to the formation of the stable, aromatic 1,2,3-thiadiazole ring system. mdpi.comnih.gov This step yields the 4-propyl-1,2,3-thiadiazole-5-carboxylate, the immediate precursor to the target alcohol.
Scheme 1: General Synthesis of 4-Propyl-1,2,3-thiadiazole-5-carboxylate Precursor
(A general schematic representation of the synthesis of the thiadiazole precursor via hydrazone formation and Hurd-Mori cyclization.)
Reduction Methodologies for Carboxylate Precursors to Form Hydroxyl Groups
The conversion of the carboxylate (ester) group at the C5 position to the primary hydroxyl group of this compound is a critical reduction step. This transformation can be accomplished using several standard reducing agents.
The selection of the reducing agent is crucial, as the 1,2,3-thiadiazole ring can be sensitive to certain reaction conditions. For instance, attempted reductions of related 1,2,3-thiadiazole carboxylates with systems like samarium/iodine in methanol (B129727) have been reported to result in unexpected ring enlargement rather than the desired reduction, underscoring the need for carefully chosen methodologies. nih.gov
Common and effective reducing agents for this ester-to-alcohol transformation include:
Sodium Borohydride (B1222165) (NaBH₄): This is a milder reducing agent that is highly effective for the reduction of esters to alcohols, particularly in alcoholic solvents like methanol or ethanol. It has been successfully used for the reduction of the 5-carboxylate group in analogous 1,2,3-thiadiazole systems. mdpi.com
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ readily reduces esters to primary alcohols. Reactions are typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control reactivity. chemicalbook.com This method is effective but requires stricter anhydrous conditions and careful quenching procedures.
| Reagent | Typical Solvents | Relative Reactivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Safer to handle; compatible with protic solvents; may require longer reaction times or heating. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | High | Highly reactive with water and protic solvents; requires strict anhydrous conditions and careful workup. |
Optimization of Reaction Conditions and Yield for this compound
Optimizing the reaction conditions for the synthesis of this compound is essential for maximizing yield and purity while minimizing reaction time and side-product formation. Optimization efforts typically focus on the two key stages: the Hurd-Mori cyclization and the subsequent reduction.
Optimization of the Hurd-Mori Cyclization: The yield of the 1,2,3-thiadiazole ring formation can be sensitive to several parameters. Improved protocols for the Hurd-Mori reaction have been developed to enhance efficiency.
Catalysis: A facile and practical improvement involves a tetrabutylammonium iodide (TBAI)-catalyzed reaction between N-tosylhydrazones and elemental sulfur, which proceeds under metal-free conditions and can produce 1,2,3-thiadiazoles in good yields. organic-chemistry.org
Reagents and Solvents: The choice of solvent and the stoichiometry of thionyl chloride are critical. Excess thionyl chloride can sometimes lead to decomposition or side reactions. The reaction is often performed in solvents like chloroform. nih.gov The use of alternative sulfur sources and catalysts, such as ammonium (B1175870) thiocyanate in ethanol, has also been shown to be highly efficient. organic-chemistry.org
Optimization of the Reduction Step: For the reduction of the carboxylate precursor, optimization involves fine-tuning the reaction to ensure complete conversion without affecting the thiadiazole ring.
Temperature Control: LiAlH₄ reductions are typically initiated at 0 °C and may be allowed to warm to room temperature, while NaBH₄ reductions might be performed at room temperature or with gentle heating to drive the reaction to completion.
Stoichiometry: The molar ratio of the reducing agent to the ester is a key parameter. A slight excess of the reducing agent is typically used to ensure full conversion of the starting material.
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time, preventing over-reduction or decomposition.
| Parameter | Hurd-Mori Cyclization | Ester Reduction | Purpose of Optimization |
| Catalyst/Reagent | Thionyl Chloride, TBAI, I₂/DMSO | NaBH₄, LiAlH₄ | Improve reaction rate and selectivity. |
| Solvent | Chloroform, Ethanol, Dioxane | Methanol, Ethanol, THF | Ensure reactant solubility and influence reaction pathways. |
| Temperature | Room temperature to reflux | 0 °C to reflux | Control reaction rate and minimize side-product formation. |
| Stoichiometry | Molar ratios of hydrazone to SOCl₂ | Molar ratios of ester to reducing agent | Maximize conversion of the limiting reagent. |
Derivatization Strategies for this compound
The this compound moiety serves as a versatile building block for further chemical modification. Derivatization can be targeted at the hydroxyl group or, with more difficulty, at the thiadiazole ring itself, enabling the creation of a diverse library of related compounds.
Chemical Modifications of the Hydroxyl Group
The primary hydroxyl group is the most accessible site for functionalization, allowing for a range of standard alcohol transformations.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde, (4-Propyl-1,2,3-thiadiazol-5-yl)carbaldehyde. This is typically achieved using mild oxidizing agents like Pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid. mdpi.com This aldehyde is a valuable intermediate for further reactions, such as imine formation or Wittig reactions.
Esterification: Esters can be readily formed through the reaction of the alcohol with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or acid anhydrides in the presence of a base. masterorganicchemistry.commedcraveonline.com This allows for the introduction of a wide variety of acyl groups.
Etherification: The formation of ethers can be accomplished via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the ether derivative.
Functionalization at the Thiadiazole Ring Positions
Direct functionalization of the substituted 1,2,3-thiadiazole ring is challenging due to its electronic nature. The ring is electron-deficient, which makes it generally unreactive toward electrophilic aromatic substitution. chemicalbook.com
Reactivity Profile: The carbon atoms at the C4 and C5 positions are the most electron-deficient sites, making them potential targets for nucleophilic attack. chemicalbook.comnih.gov In the case of this compound, both positions are already substituted. Therefore, functionalization would require either modification of the existing side chains or a substitution reaction if a suitable leaving group were present.
Side-Chain Modification: The propyl group at C4 could potentially undergo free-radical halogenation at the position adjacent to the ring, although selectivity could be an issue.
Nucleophilic Substitution: While direct nucleophilic substitution on the ring is not feasible without a leaving group, the C5 position is noted as the preferential site for such attacks on appropriately substituted 1,2,3-thiadiazoles. chemicalbook.comscilit.com
Given these characteristics, derivatization strategies for this molecule predominantly focus on the more reactive hydroxymethyl group at the C5 position.
Formation of Conjugates and Hybrid Molecules Incorporating the this compound Moiety
A prominent strategy in drug discovery involves creating hybrid molecules by linking a known pharmacophore, such as the thiadiazole ring, to other bioactive moieties. The hydroxyl group of this compound provides a convenient handle for forming such conjugates.
The formation of these hybrid molecules is typically achieved by creating a stable covalent bond, such as an ester or ether linkage, between the thiadiazole methanol core and another molecule.
Examples of Conjugation Strategies:
Drug Conjugates: The molecule can be conjugated to existing drugs that possess a carboxylic acid group. By forming an ester linkage, a new hybrid compound is created that combines the structural features of both parent molecules, potentially leading to synergistic or novel biological activities. This approach has been successfully applied to other thiadiazole isomers. youtube.com
Polymer and Biomolecule Conjugates: The hydroxyl group can be used to attach the thiadiazole moiety to larger structures like polymers or biomolecules. For example, modified chitosan (B1678972) derivatives bearing thiadiazole units have been synthesized, showcasing the potential of incorporating this heterocycle into biocompatible materials.
| Conjugate Moiety | Linkage Type | Potential Application Area |
| Bioactive Carboxylic Acid (e.g., Ibuprofen) | Ester | Dual-action anti-inflammatory agents |
| Amino Acid (protected) | Ester | Peptidomimetics, targeted delivery |
| Fluorescent Dye (with carboxyl handle) | Ester | Bio-imaging probes |
| Polyethylene Glycol (PEG) | Ether | Improving solubility and pharmacokinetics |
Mechanistic Studies of Synthetic Transformations
The synthesis of this compound involves intricate chemical transformations, the mechanisms of which are crucial for understanding reaction outcomes and optimizing synthetic strategies. The primary method for constructing the 1,2,3-thiadiazole core is the Hurd-Mori reaction, and its mechanistic nuances, along with those of subsequent functional group manipulations, are detailed below.
Reaction Pathway Elucidation for Key Synthetic Steps
The formation of the 1,2,3-thiadiazole ring in this compound typically proceeds through the Hurd-Mori cyclization of a suitable hydrazone derivative with thionyl chloride (SOCl₂). mdpi.comwikipedia.org The reaction pathway begins with the synthesis of a hydrazone from a ketone bearing a propyl group and an α-methylene group.
A plausible synthetic precursor is 2-hexanone, which can be reacted with a hydrazine derivative, such as semicarbazide or N-tosylhydrazine, to form the corresponding semicarbazone or N-tosylhydrazone. mdpi.comresearchgate.net This initial condensation reaction is a well-established method for generating the necessary hydrazone intermediate.
The key cyclization step involves the treatment of this hydrazone with thionyl chloride. The generally accepted mechanism for the Hurd-Mori reaction involves several steps. Initially, the hydrazone reacts with thionyl chloride, leading to the formation of a chloro-sulfinyl intermediate. This is followed by an intramolecular electrophilic attack of the sulfur atom on the carbon of the C=N double bond. Subsequent elimination of HCl and sulfur dioxide leads to the formation of the aromatic 1,2,3-thiadiazole ring.
For the synthesis of the target molecule, a subsequent reduction of a carboxylate group at the 5-position is necessary. This transformation is often achieved using a reducing agent like sodium borohydride, which selectively reduces the ester to the corresponding alcohol, yielding this compound. mdpi.com
An alternative approach involves the use of N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which serves as a metal-free improvement on the traditional Hurd-Mori reaction. organic-chemistry.org Another variation employs the reaction of ketones with p-toluenesulfonyl hydrazide and potassium thiocyanate (KSCN), facilitated by iodine and copper(II) chloride, to yield the 1,2,3-thiadiazole core. mdpi.com
The table below summarizes the key synthetic transformations and the reagents involved in the formation of the this compound precursor.
| Step | Transformation | Reagents | Key Reaction Type |
| 1 | Hydrazone Formation | 2-Hexanone, Semicarbazide/N-Tosylhydrazine | Condensation |
| 2 | Thiadiazole Ring Formation | Hydrazone, Thionyl Chloride (SOCl₂) | Hurd-Mori Cyclization |
| 3 | Esterification (if applicable) | Carboxylic acid precursor, Alcohol, Acid catalyst | Esterification |
| 4 | Reduction to Alcohol | 5-Carboxylate thiadiazole, Sodium Borohydride (NaBH₄) | Reduction |
Identification of Intermediates and Transition States
While the direct experimental identification of all intermediates and transition states for the synthesis of this compound is not extensively documented, mechanistic studies of the Hurd-Mori reaction and related transformations provide significant insights.
In the Hurd-Mori cyclization, the initial hydrazone is a stable and isolable intermediate. mdpi.com Upon reaction with thionyl chloride, a key, yet transient, intermediate is the N-acyl- or N-tosylhydrazone chloride. This species is highly reactive and undergoes rapid intramolecular cyclization.
The cyclization is proposed to proceed through a concerted or stepwise mechanism. In a stepwise pathway, the electrophilic attack of the sulfur atom on the imine carbon would lead to a zwitterionic intermediate. The subsequent elimination of a proton and the leaving group (from the thionyl chloride moiety) would then lead to the formation of a dihydrothiadiazole intermediate. Aromatization of this intermediate, often facilitated by the reaction conditions, yields the final 1,2,3-thiadiazole ring. lookchem.com
Computational studies on analogous systems could provide further details on the transition state geometries and activation energies for these steps. For the reduction of the 5-carboxylate group, the mechanism involves the formation of a tetrahedral intermediate after the nucleophilic attack of the hydride from sodium borohydride on the carbonyl carbon of the ester. Subsequent collapse of this intermediate and protonation of the resulting alkoxide yields the primary alcohol.
The following table outlines the proposed intermediates in the key synthetic steps.
| Reaction Step | Proposed Intermediate | Evidence/Basis |
| Hydrazone Formation | Schiff base | General mechanism of imine formation |
| Hurd-Mori Cyclization | N-chloro-sulfinyl hydrazone | Based on the reactivity of hydrazones with SOCl₂ |
| Hurd-Mori Cyclization | Dihydrothiadiazole derivative | Proposed in the general mechanism of the Hurd-Mori reaction lookchem.com |
| Ester Reduction | Tetrahedral alkoxide intermediate | General mechanism of ester reduction with hydrides |
Further research, including spectroscopic studies (e.g., in-situ NMR) and computational modeling, would be beneficial for the definitive identification and characterization of the transient intermediates and transition states involved in the synthesis of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional NMR spectra form the foundation of structural assignment for derivatives of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl group, the hydroxymethyl group, and the exchangeable hydroxyl proton. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.95 | s | 2H | -CH₂OH |
| ~3.50 | t (broad) | 1H | -OH |
| ~2.90 | t | 2H | Propyl -CH₂- |
| ~1.75 | sext | 2H | Propyl -CH₂- |
| ~0.98 | t | 3H | Propyl -CH₃ |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, spectra are typically recorded with proton decoupling, resulting in a single line for each unique carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.eduwisc.edu The spectrum for this compound would display six distinct signals, corresponding to the two carbons of the thiadiazole ring and the four carbons of the propyl and methanolic substituents.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~159.5 | C4 (Thiadiazole) |
| ~148.0 | C5 (Thiadiazole) |
| ~56.0 | -CH₂OH |
| ~28.5 | Propyl -CH₂- |
| ~23.0 | Propyl -CH₂- |
| ~13.5 | Propyl -CH₃ |
2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propyl group, confirming its linear structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. This technique allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying long-range (two- or three-bond) correlations between protons and carbons. Key correlations for confirming the substitution pattern on the thiadiazole ring would include:
A correlation between the protons of the propyl methylene group attached to the ring and carbons C4 and C5 of the thiadiazole.
A correlation between the protons of the hydroxymethyl group and carbons C5 and C4 of the thiadiazole ring.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent molecule and its fragments. For this compound (C₆H₁₀N₂OS), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. uni.lu A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which serves as a diagnostic marker for this heterocyclic core. nih.govmdpi.com
| Adduct | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 159.0587 | 159.0586 | Protonated Molecule |
| [M+Na]⁺ | 181.0406 | 181.0405 | Sodium Adduct |
| [M+H-N₂]⁺ | 131.0478 | - | Fragment after N₂ loss |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. researchgate.netuomustansiriyah.edu.iq The IR spectrum provides rapid and valuable information for identifying the key functional groups present in this compound. nih.gov
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2960-2850 | C-H stretch | Propyl group (sp³ C-H) |
| ~1620 | C=N stretch | Thiadiazole ring |
| ~1450 | N=N stretch | Thiadiazole ring |
| ~1050 | C-O stretch | Primary alcohol (C-OH) |
| ~700 | C-S stretch | Thiadiazole ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The 1,2,3-thiadiazole (B1210528) ring is a chromophore that exhibits characteristic absorptions. The spectrum is expected to show absorptions corresponding to π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) electronic transitions. uomustansiriyah.edu.iqnih.gov The exact position (λmax) and intensity of these bands are influenced by the substituents attached to the heterocyclic ring. nih.govresearchgate.net
| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Assignment |
|---|---|---|---|
| ~210-230 | High | π → π | Thiadiazole ring |
| ~250-270 | Moderate | π → π | Thiadiazole ring |
| ~310-330 | Low | n → π* | Thiadiazole ring (N, S lone pairs) |
X-ray Crystallography for Solid-State Structural Determination
Detailed experimental data from X-ray crystallographic studies of this compound are not currently available in the reviewed scientific literature. The following sections are therefore presented as a hypothetical framework for the analysis that would be conducted once such data becomes accessible.
Should the crystal structure of this compound be determined, the analysis would typically involve the characterization of the unit cell parameters, space group, and the precise coordinates of each atom within the asymmetric unit. This foundational data would enable a thorough examination of the molecule's conformation, including the planarity of the 1,2,3-thiadiazole ring and the orientation of the propyl and methanol (B129727) substituents.
Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₆H₁₀N₂OS |
| Formula weight | 158.22 |
| Temperature (K) | 293(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | 336 |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
This table is illustrative. The actual values would be determined experimentally.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O hydrogen bonds)
Following the determination of the molecular structure, a detailed investigation into the crystal packing would reveal how the individual molecules of this compound arrange themselves in the solid state. This analysis would focus on identifying and characterizing the various intermolecular forces that stabilize the crystal lattice.
Of particular interest would be the presence and geometry of hydrogen bonds. The hydroxyl group of the methanol substituent is a potent hydrogen bond donor, while the oxygen atom and the nitrogen atoms of the thiadiazole ring can act as acceptors. This would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, which often play a primary role in directing the supramolecular assembly.
Table 2: Hypothetical C-H···O Hydrogen Bond Parameters for this compound
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| C(x)—H···O(y) | Value | Value | Value | Value |
| C(z)—H···O(w) | Value | Value | Value | Value |
This table represents a potential format for presenting data on C-H···O interactions. D = donor atom, A = acceptor atom. The specific atoms involved (x, y, z, w) and the geometric values would be derived from experimental crystallographic data.
The collective analysis of these varied intermolecular interactions would provide a comprehensive understanding of the forces that determine the solid-state architecture of this compound.
Reactivity Profile and Mechanistic Behavior of the 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol Scaffold
Electrophilic Aromatic Substitution on the 1,2,3-Thiadiazole (B1210528) Ring
The 1,2,3-thiadiazole ring is characterized as a π-deficient heteroaromatic system. This electron deficiency arises from the presence of three electronegative heteroatoms (one sulfur and two nitrogen atoms) within the five-membered ring. chemicalbook.com Electron density maps reveal that the carbon atoms, C4 and C5, are particularly electron-poor, which renders the ring generally resistant to classical electrophilic aromatic substitution reactions. chemicalbook.com Such reactions are typically facile in electron-rich aromatic systems, but on the 1,2,3-thiadiazole nucleus, they are not favored. chemicalbook.com
Instead of attacking the carbon atoms, electrophiles preferentially interact with the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com For instance, reactions like alkylation (e.g., with dimethyl sulfate) or protonation occur at the ring nitrogen atoms, leading to the formation of quaternary thiadiazolium salts. chemicalbook.com While the propyl and hydroxymethyl groups attached to the ring are electron-donating in nature, their effect is generally insufficient to overcome the strong deactivating influence of the ring heteroatoms to promote electrophilic substitution at a carbon atom.
Ring-Opening and Ring-Closure Reactions of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole ring can be both formed and cleaved through characteristic reactions. The most prominent ring-closure method is the Hurd-Mori synthesis, a versatile protocol for generating 1,2,3-thiadiazoles. wikipedia.orgmdpi.comnih.gov This reaction involves the cyclization of α-methylene ketone hydrazone derivatives (specifically N-acyl or N-tosyl hydrazones) with thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.desciforum.net The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol or its precursors would likely rely on this methodology, starting from a suitably substituted ketone.
Conversely, the 1,2,3-thiadiazole ring is susceptible to ring-opening reactions under various conditions:
Thermal and Photochemical Decomposition: This is a hallmark reaction of 1,2,3-thiadiazoles. Upon heating or irradiation, the ring readily extrudes a molecule of dinitrogen (N₂), a thermodynamically favorable process. e-bookshelf.de This decomposition generates highly reactive thioketene (B13734457) intermediates, which can be trapped or undergo further transformations. nih.gov
Base-Catalyzed Decomposition: Strong bases can attack the ring, leading to its cleavage. e-bookshelf.de This process can be used to generate alkynethiolates, providing a synthetic route to alkynes from thiadiazoles. scilit.com
These ring-opening and ring-closure reactions are fundamental to the chemistry of this scaffold, offering pathways for both its synthesis and its synthetic utility as a precursor to other molecules.
Reactions Involving the Hydroxyl Group of this compound
The exocyclic hydroxymethyl group behaves as a typical primary alcohol, and its reactivity is a key feature of the molecule, allowing for a wide range of functional group interconversions.
The primary alcohol moiety of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. acs.orgresearchgate.net
Oxidation to Aldehyde: Selective oxidation to 4-propyl-1,2,3-thiadiazole-5-carbaldehyde can be achieved using mild oxidizing agents that are known to minimize overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidations are suitable for this transformation.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to 4-propyl-1,2,3-thiadiazole-5-carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or modern catalytic systems, such as palladium-based heterogeneous catalysts in the presence of oxygen. acs.orgresearchgate.net
| Product | Reagent Class | Example Reagents |
| Aldehyde | Mild Oxidants | PCC, Dess-Martin Periodinane, Swern Oxidation |
| Carboxylic Acid | Strong Oxidants | KMnO₄, H₂CrO₄ (Jones), Pd/C with O₂ acs.org |
The hydroxyl group readily participates in standard reactions for the formation of esters and ethers.
Esterification: Esters can be synthesized through the reaction of the alcohol with carboxylic acids (Fischer esterification, typically acid-catalyzed) or, more efficiently, with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The reaction with an acyl chloride (R-COCl) is often rapid and proceeds at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk
Etherification: The most common method for ether synthesis from an alcohol is the Williamson ether synthesis. masterorganicchemistry.combyjus.com This two-step process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the ether. wikipedia.orgchemistrysteps.com
Influence of the Propyl Substituent on Reactivity
The C4-propyl group, as a simple alkyl substituent, exerts both electronic and steric effects on the reactivity of the scaffold.
Electronic Effects: The propyl group is weakly electron-donating via an inductive effect (+I). This effect slightly increases the electron density of the thiadiazole ring. While this donation is not strong enough to activate the ring towards electrophilic substitution, it can subtly modulate the reactivity of the ring carbons. It may slightly decrease the electrophilicity of C4 and C5, potentially slowing the rate of nucleophilic attack compared to an unsubstituted analogue.
Steric Effects: The propyl group introduces steric bulk at the C4 position. This can influence the approach of reagents to adjacent sites, namely the C5-hydroxymethyl group and the N3 nitrogen atom. For reactions involving the hydroxyl group, significant steric hindrance is unlikely as the reactive center is separated from the ring by a methylene (B1212753) spacer. However, for reactions involving direct attack at the C5 position of the ring, a bulky propyl group could present a minor steric impediment to an incoming nucleophile.
Investigation of Stability under various Chemical Conditions
The stability of the this compound scaffold is a critical aspect of its chemical profile. The inherent reactivity of the 1,2,3-thiadiazole ring system, coupled with the influence of the 4-propyl and 5-hydroxymethyl substituents, dictates its behavior under a range of chemical environments. This section explores the stability of this compound under thermal, photochemical, acidic, basic, oxidative, and reductive conditions, drawing upon the established chemistry of 1,2,3-thiadiazole derivatives.
The 1,2,3-thiadiazole ring is known to be the only thiadiazole isomer that readily undergoes the loss of a nitrogen molecule upon thermal or photochemical stimulation. e-bookshelf.de This characteristic is a central feature of its reactivity and a primary pathway for its decomposition.
Thermal Stability:
Photochemical Stability:
Similar to thermal decomposition, photochemical irradiation of 1,2,3-thiadiazoles can induce the elimination of nitrogen gas. e-bookshelf.de This process also proceeds through a thiirene (B1235720) intermediate, leading to similar degradation products as observed under thermal conditions. The specific wavelength of light required for decomposition and the quantum yield of the reaction would be dependent on the full molecular structure of this compound.
Stability in Acidic and Basic Media:
The 1,2,3-thiadiazole ring is generally considered to be relatively stable in acidic conditions. However, strong acids may lead to protonation of the nitrogen atoms, potentially rendering the ring more susceptible to nucleophilic attack, although this is not a major degradation pathway.
In contrast, the scaffold is significantly less stable under basic conditions. Base-catalyzed decomposition is a known characteristic of 1,2,3-thiadiazoles. e-bookshelf.de Studies on aryl-substituted 1,2,3-thiadiazoles have indicated that electron-donating substituents can increase the rate of decomposition under mild basic conditions. researchgate.net The 4-propyl group on the target molecule is an electron-donating group, which may enhance its susceptibility to base-catalyzed degradation. For instance, treatment of a related furylthiadiazole with morpholine (B109124) in the presence of potassium hydroxide (B78521) resulted in the cleavage of the thiadiazole ring with the liberation of nitrogen. researchgate.net This suggests that this compound would likely be unstable in the presence of strong bases.
Oxidative and Reductive Stability:
The 1,2,3-thiadiazole ring can be susceptible to both oxidative and reductive cleavage. e-bookshelf.de Oxidizing agents can attack the sulfur atom, potentially leading to the formation of sulfoxides or sulfones, which may be unstable and fragment. The oxidation of some monocyclic 1,2,3-thiadiazoles by the P450 enzyme system results in the extrusion of all three heteroatoms and the formation of corresponding acetylenes. nih.gov
Reductive conditions can also lead to the cleavage of the N-N and N-S bonds within the ring. The specific products of reduction would depend on the nature of the reducing agent and the reaction conditions. The hydroxymethyl group at the 5-position could also be susceptible to oxidation to an aldehyde or carboxylic acid under appropriate oxidative conditions, which could in turn influence the stability of the heterocyclic ring.
The following interactive data table summarizes the expected stability of this compound under various chemical conditions, based on the known reactivity of the 1,2,3-thiadiazole scaffold.
| Condition | Expected Stability | Probable Decomposition Pathway(s) | Potential Major Decomposition Product(s) | Influence of Substituents |
| Thermal | Moderate | Extrusion of N₂ via a thiirene intermediate | 2-Mercapto-3-hexanone | The 4-propyl and 5-hydroxymethyl groups may influence the decomposition temperature. |
| Photochemical | Low | Extrusion of N₂ via a thiirene intermediate | 2-Mercapto-3-hexanone | The absorption spectrum will be influenced by the substituents. |
| Acidic (Strong) | Generally Stable | Protonation of ring nitrogens, potential for subsequent nucleophilic attack | Ring-opened products (minor pathway) | Minimal influence expected from the alkyl and alcohol groups. |
| Basic (Strong) | Low | Base-catalyzed ring cleavage with N₂ extrusion | Alkyne thiolates | The electron-donating 4-propyl group is expected to increase the rate of decomposition. |
| Oxidative | Moderate to Low | Oxidation of the sulfur atom, ring cleavage | Acetylenic compounds, sulfoxides, sulfones | The hydroxymethyl group is also a potential site for oxidation. |
| Reductive | Moderate to Low | Cleavage of N-N and N-S bonds | Ring-opened products, amines, thiols | The hydroxymethyl group is generally stable to reduction. |
Exploration of Biological Activities and Structure Activity Relationships Sar of 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol and Its Analogues Excluding Clinical Human Data
In Vitro Anticancer/Cytotoxic Activity against Cancer Cell Lines
Inhibition of Specific Enzyme Targets (e.g., Kinases, Protein Kinases)
Thiadiazole derivatives have been identified as inhibitors of various enzymes, including protein kinases, which are crucial regulators of cellular processes. iscience.in Aberrant kinase activity is often implicated in diseases such as cancer, making kinase inhibitors a significant area of drug discovery. rsc.org
While specific studies on the kinase inhibitory activity of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol are not extensively documented, research on analogous structures provides valuable insights. For instance, 1,3,4-thiadiazole (B1197879) derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Computational studies, including pharmacophore modeling and molecular docking, have been employed to identify thiadiazole-containing compounds with the potential to bind to the ATP-binding site of kinases. nih.gov
Furthermore, fused thiadiazole systems have been synthesized and evaluated for their inhibitory activity against enzymes like nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info The versatility of the thiadiazole scaffold allows for structural modifications that can be tailored to target specific enzyme active sites.
| Enzyme Target | Thiadiazole Analogue Class | Observed Effect |
| Protein Kinases | General Thiadiazole Derivatives | Inhibition of phosphorylation |
| VEGFR-2 | 1,3,4-Thiadiazole Derivatives | Potential anti-angiogenic activity |
| NPPs, APs, NTPDs | Fused Thiadiazole Systems | Enzyme inhibition |
| Acetylcholinesterase (AChE) | 1,3,4-Thiadiazole Derivatives | Inhibition of enzyme activity |
| Butyrylcholinesterase (BuChE) | 1,3,4-Thiadiazole Derivatives | Inhibition of enzyme activity |
Interaction with Cellular Macromolecules (e.g., DNA Binding)
The interaction of small molecules with cellular macromolecules like DNA is a key mechanism for many therapeutic agents. The 1,3,4-thiadiazole ring, being a bioisostere of pyrimidine (B1678525), suggests that its derivatives may interfere with DNA replication processes. nih.gov The mesoionic nature of thiadiazoles facilitates their passage across cellular membranes, allowing them to reach and interact with intracellular targets. nih.gov
Studies on 1,3,4-thiadiazole-chalcone hybrids containing a catechol moiety have demonstrated their ability to bind to DNA. researchgate.net These interactions can lead to DNA damage and trigger apoptosis in cancer cells. researchgate.net While these studies focus on the 1,3,4-isomer, they highlight the potential of the thiadiazole scaffold in general to interact with nucleic acids. The specific binding mode and affinity are influenced by the substituents on the thiadiazole ring.
Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant)
Beyond enzyme inhibition and DNA interaction, thiadiazole derivatives have been explored for a range of other biological activities.
Antioxidant Activity: Several studies have reported the antioxidant properties of thiadiazole derivatives. researchgate.netsaudijournals.comresearchgate.netnih.gov For example, new benzothiazole (B30560) and thiadiazole derivatives have been synthesized and shown to possess antioxidant and radioprotective effects. researchgate.net The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. saudijournals.com The presence of certain functional groups on the thiadiazole ring can significantly contribute to their antioxidant potential.
Anticonvulsant Activity: The thiadiazole nucleus is a feature of various compounds with anticonvulsant properties. nih.govarjonline.orgfrontiersin.orgnih.gov Numerous studies have synthesized and screened series of 1,3,4-thiadiazole derivatives for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov The structural features of these derivatives are often correlated with their efficacy and neurotoxicity profiles. nih.gov
| Biological Activity | Thiadiazole Analogue Class | Key Findings |
| Antioxidant | Benzothiazole and Thiadiazole Derivatives | Demonstrated antioxidant and radioprotective effects. researchgate.net |
| Antioxidant | 1,3,4-Thiadiazole-Thiazolidinone Derivatives | Showed promising DPPH radical scavenging activity. saudijournals.com |
| Anticonvulsant | 1,3,4-Thiadiazole Derivatives | Active in MES and scPTZ seizure models. nih.gov |
| Anticonvulsant | Substituted 1,3,4-Thiadiazoles | Potency and neurotoxicity are dependent on substitution patterns. arjonline.org |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Substituents on Activity Profiles
The nature and position of substituents on the 1,2,3-thiadiazole (B1210528) ring have a profound impact on the biological activity of its derivatives. A study on 1,2,3-thiadiazoles as nitrification inhibitors revealed that short, non-polar alkyl substituents are beneficial for this activity. rsc.org Specifically, compounds with one or two methyl groups or a fused cyclopentyl ring showed the most promising results. rsc.org Conversely, branched alkyl groups and substituents with polar functional groups led to a decrease or loss of activity. rsc.org
In the context of anticonvulsant activity, SAR studies of 1,3,4-thiadiazole derivatives have shown that aromatic substituents at the 2-position, combined with alkyl groups on a hydrazine (B178648) moiety, can yield potent compounds with reduced neurotoxicity. arjonline.org The specific substitution pattern on the aromatic ring is also critical; for example, a 2-phenyl group can be more favorable than a 4-phenyl group. arjonline.org
Role of the 1,2,3-Thiadiazole Scaffold in Biological Interactions
The 1,2,3-thiadiazole ring is not merely a passive scaffold but an active participant in biological interactions. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) create a unique electronic distribution that can engage in various non-covalent interactions with biological targets. mdpi.com The thiadiazole moiety can act as a hydrogen bond acceptor and participate in π-π stacking and other hydrophobic interactions. mdpi.com Its bioisosteric relationship with other heterocycles like pyrimidine allows it to mimic natural substrates and interact with their corresponding enzymes or receptors. nih.gov
Pharmacophore Elucidation for Biological Activity
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For thiadiazole derivatives, pharmacophore models have been developed to guide the search for new compounds with desired activities, such as antihypertensive effects. xjournals.com A typical pharmacophore model for a thiadiazole-based inhibitor might include features like an aromatic ring, hydrophobic regions, and hydrogen bond acceptors, all arranged in a specific spatial orientation. xjournals.com This approach aids in the virtual screening of large compound libraries and the rational design of new derivatives with improved potency and selectivity. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies
Extensive searches of scientific literature and chemical databases did not yield specific molecular docking or protein-ligand interaction studies for the compound this compound. While there is a substantial body of research on the computational analysis of various thiadiazole derivatives, data focusing solely on the protein binding and interaction of this particular molecule is not publicly available.
General research on thiadiazole analogues indicates their potential to interact with a range of biological targets through various binding modes. These studies often employ molecular docking to predict the binding affinity and orientation of ligands within the active site of a target protein. Common interactions observed for this class of compounds include hydrogen bonding, hydrophobic interactions, and pi-stacking with key amino acid residues.
For instance, studies on other 1,3,4-thiadiazole derivatives have explored their interactions with enzymes such as dihydrofolate reductase (DHFR), ADP-sugar pyrophosphatase, and various kinases. These computational models help in understanding the structure-activity relationships and in the rational design of more potent and selective inhibitors.
However, without specific studies on this compound, any discussion on its molecular interactions would be speculative and would not adhere to the strict requirement of focusing solely on the available data for this compound. The scientific community has yet to publish research detailing the computational analysis of this specific molecule's binding to any protein targets.
Therefore, no data tables or detailed research findings regarding the molecular docking and protein-ligand interactions of this compound can be presented.
Potential Applications of 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol and Its Derivatives Beyond Clinical/dosage
Agrochemistry: Elicitors of Systemic Acquired Resistance in Plants
Systemic Acquired Resistance (SAR) is a plant's innate defense mechanism that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including viruses, bacteria, and fungi. nih.gov This "priming" of the plant's immune system is triggered by an initial localized infection, leading to enhanced resistance in distal, uninoculated parts of the plant. nih.gov Certain chemical compounds, known as elicitors or plant activators, can artificially induce SAR without causing disease. nih.govnih.gov
Derivatives of 1,2,3-thiadiazole (B1210528) have emerged as a significant class of such plant activators. mdpi.com They function by stimulating the plant's natural defense pathways, a strategy considered a modern and successful approach to plant protection. nih.gov
Detailed Research Findings:
Comparison with Commercial Activators: Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives have demonstrated excellent SAR-inducing activity against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium in cucumbers. nih.gov Field tests showed some of these derivatives to be more potent than the commercial activator S-methyl benzo nih.govmdpi.comresearchgate.netthiadiazole-7-carbothioate (BTH). nih.gov Similarly, other 1,2,3-thiadiazole derivatives have shown better therapeutic efficacy and plant-activating potency than BTH against diseases such as M. melonis and P. infestans. mdpi.com
Bioactive Substructure Combination: A successful strategy in developing new elicitors involves combining the 1,2,3-thiadiazole core with other bioactive substructures. nih.gov For instance, two series of thiazole- and oxadiazole-containing thiadiazole derivatives were synthesized, with several compounds displaying better SAR than the commercialized elicitor tiadinil. nih.gov
Metabolite Activity: Research on tiadinil, a commercial 1,2,3-thiadiazole-based SAR inducer, identified its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), as a potent elicitor. researchgate.net SV-03, an analogue of the title compound, was shown to induce broad-range disease resistance and the expression of pathogenesis-related (PR) genes in tobacco. researchgate.net This finding underscores the intrinsic ability of the 4-substituted-1,2,3-thiadiazole-5-yl moiety to trigger plant defense systems.
| Derivative Class | Target Pathogen(s) | Host Plant | Observed Effect | Reference |
|---|---|---|---|---|
| Benzo-1,2,3-thiadiazole-7-carboxylates | Erysiphe cichoracearum, Colletotrichum lagenarium | Cucumber | Excellent SAR-inducing activity, more potent than BTH. | nih.gov |
| Thiazole/Oxadiazole-containing thiadiazoles | Various | General Bioassay | Displayed better systemic acquired resistance than tiadinil. | nih.gov |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) | TMV, Pseudomonas syringae | Tobacco | Induces broad-range disease resistance and PR gene expression. | researchgate.net |
| General 1,2,3-Thiadiazole derivatives | M. melonis, C. cassiicola, P. infestans | General Bioassay | Showed significant inhibition activity and plant activation. | mdpi.com |
Materials Science: Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. ias.ac.in These materials are crucial for applications in optical data storage, communications, and optical computing. ias.ac.in Organic molecules with specific structural features, such as donor and acceptor groups connected by a π-conjugated bridge, can exhibit significant NLO properties. ias.ac.inresearchgate.net
The thiadiazole ring system is among the heterocyclic structures that have been investigated as a component in NLO materials. researchgate.net Its derivatives can be incorporated into polymers or used as standalone molecules to achieve desired optical effects.
Detailed Research Findings:
Molecular Design: The NLO properties of organic materials can be tuned through molecular design. researchgate.net Studies on benzothiadiazole derivatives with a quadrupolar D−π−A−π−D (donor-π bridge-acceptor-π bridge-donor) structure have shown remarkable values of hyperpolarizability and significant Two-Photon Absorption (TPA) cross-sections. researchgate.net These properties make them promising for advanced applications.
Theoretical Calculations: The potential of thiadiazole derivatives for NLO applications is supported by theoretical calculations. researchgate.net Density functional theory (DFT) has been used to calculate the HOMO-LUMO gap, dipole moment, and polarizability of thiadiazole oligomers, which are key parameters for predicting NLO activity. researchgate.net
Optical Limiting: Related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have been synthesized and tested for NLO properties. ias.ac.in Using the z-scan technique, researchers found that a derivative containing bromine behaved as an effective optical limiter at 532 nm, demonstrating the potential of this class of compounds in optoelectronic devices. ias.ac.in
| Compound Class | Investigated Property | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Benzothiadiazole Derivatives (D−π−A−π−D) | Hyperpolarizability, Two-Photon Absorption (TPA) | Solvatochromic method, Femtosecond resolved transient absorption | Remarkable hyperpolarizability and significant TPA cross-sections. | researchgate.net |
| Thiadiazole Oligomers | HOMO-LUMO gap, Dipole moment, Polarizability | Density Functional Theory (DFT) calculations | Control of the energy gap could modify optical and electronic properties. | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Optical Limiting | Open-aperture z-scan at 532 nm | Demonstrated substantial optical limiting behavior. | ias.ac.in |
Intermediates in Complex Organic Synthesis
The 1,2,3-thiadiazole scaffold is a versatile building block in modern organic synthesis due to its unique reactivity. researchgate.net (4-Propyl-1,2,3-thiadiazol-5-yl)methanol, in particular, possesses multiple functional sites that can be selectively modified to construct more complex molecules. The hydroxyl group (-OH) and the thiadiazole ring itself can participate in a variety of chemical transformations.
Detailed Research Findings:
Functional Group Transformation: The primary alcohol group in this compound is a key site for synthetic elaboration. For example, the 5-carboxylate group of a related thiadiazole was reduced using sodium borohydride (B1222165) to yield the corresponding alcohol. mdpi.com This alcohol was then readily oxidized with pyridinium (B92312) chlorochromate (PCC) to achieve the 5-carbaldehyde. mdpi.com Such aldehydes are highly valuable intermediates.
Multicomponent Reactions: The 5-carbaldehyde derivative of 1,2,3-thiadiazole can be employed in powerful multicomponent reactions. One study utilized a 5-carbaldehyde scaffold in an Ugi four-component reaction (Ugi-4CR) with amines, isocyanides, and azides to synthesize complex tetrazole-containing molecules in a single step. mdpi.com
Ring Reactivity: The 1,2,3-thiadiazole ring itself can act as a precursor to other structures. For instance, treating a methyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate with a base like potassium hydroxide (B78521) led to the cleavage of the thiadiazole ring, liberating nitrogen gas and forming a new acetic acid derivative. researchgate.net This reactivity allows for transformations that are not possible with more stable aromatic rings.
Accessibility: The 1,2,3-thiadiazole core is accessible through established synthetic routes like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comresearchgate.net This accessibility makes it a practical starting point for synthetic campaigns.
| Starting Functional Group | Reaction Type | Resulting Functional Group/Product | Significance | Reference |
|---|---|---|---|---|
| -CH₂OH (Alcohol) | Oxidation (e.g., with PCC) | -CHO (Aldehyde) | Creates a key intermediate for C-C bond formation. | mdpi.com |
| -CHO (Aldehyde) | Ugi Four-Component Reaction | Complex tetrazole derivatives | Demonstrates use in building molecular complexity efficiently. | mdpi.com |
| 1,2,3-Thiadiazole Ring | Base-mediated cleavage | Alkyne or acetic acid derivatives | Serves as a synthon for other functional groups via ring transformation. | researchgate.net |
Development of Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems or to detect specific analytes in chemical systems. The development of such probes often relies on molecules with specific photophysical properties, such as fluorescence, or unique reactivity.
While the development of chemical probes specifically from this compound is not yet widely documented, the inherent properties of the broader thiadiazole family suggest significant potential in this area.
Fluorescent and Solvatochromic Properties: As noted in the materials science section, certain D-π-A-π-D benzothiadiazole derivatives are efficient fluorophores that exhibit positive fluorosolvatochromism (their fluorescence color changes with solvent polarity). researchgate.net These characteristics, coupled with their significant TPA cross-sections, make them promising candidates for environment-sensitive probes in advanced applications like two-photon excited fluorescence imaging. researchgate.net
Sensor Development: The potential utility of thiadiazole oligomers extends to the development of chemical sensors. researchgate.net The ability to tune their electronic and optical properties through molecular design could allow for the creation of sensors that respond selectively to specific chemical stimuli. researchgate.net The development of probes based on the 1,2,3-thiadiazole scaffold represents a promising future research direction, leveraging the unique electronic nature of the heterocycle.
Future Perspectives in 4 Propyl 1,2,3 Thiadiazol 5 Yl Methanol Research
Advancements in Asymmetric Synthesis of Chiral Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. While significant progress has been made in the asymmetric synthesis of various heterocyclic compounds, the development of enantioselective methods for producing chiral derivatives of (4-Propyl-1,2,3-thiadiazol-5-yl)methanol represents a key future research area. nih.govmdpi.com The introduction of a stereocenter, particularly at the methanol-bearing carbon or on the propyl chain, could lead to derivatives with enhanced potency and selectivity for biological targets.
Future research will likely focus on the development of novel chiral catalysts, such as modified BINOL catalysts or cinchona alkaloids, to control the stereochemical outcome of key synthetic steps. nih.govnih.gov Dynamic kinetic resolution and other kinetic resolution strategies could also be employed to separate racemic mixtures or to synthesize enantiomerically pure compounds. nih.gov The successful development of these asymmetric syntheses will be crucial for exploring the structure-activity relationships of chiral this compound derivatives and unlocking their full therapeutic potential.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Application |
| Catalytic Asymmetric Addition | Use of chiral catalysts to facilitate the enantioselective addition of functional groups to a prochiral precursor of the target molecule. | Introduction of a chiral center at the carbinol carbon. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Separation of racemic derivatives of this compound. |
| Dynamic Kinetic Resolution | Combination of kinetic resolution with in-situ racemization of the slower-reacting enantiomer to theoretically achieve a 100% yield of a single enantiomer. | Efficient synthesis of enantiopure derivatives from racemic precursors. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary into a reactant to direct the stereochemical outcome of a subsequent reaction. | Controlled synthesis of specific stereoisomers. |
Exploring Novel Derivatization Pathways and Functionalization Strategies
To expand the chemical space around this compound, future efforts will be directed towards exploring innovative derivatization and functionalization strategies. These approaches will aim to modify the core thiadiazole ring, the propyl side chain, and the methanol (B129727) group to generate a diverse library of analogs for screening.
One promising avenue is the application of late-stage functionalization (LSF) . LSF methods allow for the direct modification of complex molecules at a late stage in the synthesis, which is a powerful tool in drug discovery for rapidly generating analogs without the need for de novo synthesis. chem-station.comnih.gov Techniques such as C-H activation could be employed to introduce new substituents onto the propyl chain or even the thiadiazole ring, offering a direct path to novel derivatives. researchgate.net
Furthermore, the methanol moiety serves as a versatile handle for a variety of chemical transformations. Future work could involve its oxidation to an aldehyde or carboxylic acid, followed by the formation of imines, amides, or esters. Esterification or etherification of the primary alcohol can also introduce a wide range of functional groups, potentially modulating the compound's physicochemical properties and biological activity. Classic thiadiazole synthesis methods, like the Hurd-Mori reaction, will continue to be refined for creating diverse core structures. mdpi.com
Deeper Mechanistic Understanding of Reactivity and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound and its derivatives is fundamental for rational design and optimization. Future research should focus on elucidating the pathways through which these compounds exert their effects.
Mechanistic studies could involve investigating the reactivity of the 1,2,3-thiadiazole (B1210528) ring, which is known to undergo thermal or photochemical extrusion of nitrogen to form reactive intermediates like thiirenes and thioketenes. researchgate.net Understanding these transformations is crucial for predicting stability, metabolic fate, and potential reaction pathways within a biological system. Advanced analytical techniques, such as electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) and IR ion spectroscopy, can be employed to study fragmentation patterns and gas-phase rearrangements, providing insights into the intrinsic reactivity of the molecule. mdpi.com
On the biological side, identifying the molecular targets and understanding the binding interactions are paramount. Studies could involve affinity chromatography to isolate protein targets, followed by proteomic analysis to identify them. Elucidating the mechanism of action, whether it involves enzyme inhibition, receptor modulation, or disruption of protein-protein interactions, will guide the development of more effective and selective therapeutic agents.
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. patsnap.comgoogle.com The integration of these techniques will be pivotal in guiding the future development of this compound derivatives.
Molecular docking studies can predict the binding modes and affinities of designed analogs with specific biological targets, helping to prioritize compounds for synthesis. nih.govrsc.orgQuantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, providing valuable insights for designing more potent compounds. researchgate.net
Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions will play a crucial role in the early stages of development. nih.govnih.gov These computational tools can help identify candidates with favorable pharmacokinetic profiles and a lower likelihood of toxicity, thereby reducing the attrition rate in later stages of drug development. researchgate.net Density Functional Theory (DFT) calculations can also provide deeper understanding of the electronic properties and reactivity of the molecules. rsc.org
Table 2: Application of Computational Techniques
| Technique | Purpose | Expected Outcome |
| Molecular Docking | Predict binding orientation and affinity of ligands to a target protein. | Identification of key interactions and prioritization of potent candidates. |
| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the design of new analogs with improved activity. |
| Molecular Dynamics | Simulate the movement of atoms and molecules over time. | Understanding the stability of ligand-protein complexes and conformational changes. |
| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity properties. | Early identification of candidates with drug-like properties and lower risk of failure. |
Broadening the Scope of Investigated Biological and Material Applications
The 1,2,3-thiadiazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and insecticidal properties. mdpi.comwisdomlib.orgnih.gov A significant future direction for this compound research is to systematically screen its derivatives against a wide range of biological targets to uncover new therapeutic applications.
Given the documented activities of related compounds, future screening efforts should encompass assays for:
Anticancer activity: Evaluating cytotoxicity against various cancer cell lines and investigating inhibition of specific targets like protein kinases. wisdomlib.org
Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com
Antiviral activity: Screening against a diverse range of viruses. mdpi.com
Agrochemical potential: Assessing insecticidal, herbicidal, and plant activator properties. mdpi.com
Beyond medicine and agriculture, thiadiazole-containing compounds are finding applications in materials science . isres.org Their unique electronic and photophysical properties make them candidates for use in organic light-emitting diodes (OLEDs), sensors, and functional polymers. mdpi.com Future research could explore the potential of this compound derivatives as building blocks for novel materials, such as metal-organic frameworks (MOFs) or coordination polymers with interesting luminescent or gas separation properties. mdpi.comacs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-Propyl-1,2,3-thiadiazol-5-yl)methanol, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides or by alkylation of thiadiazole precursors. For example, refluxing intermediates (e.g., thiol derivatives) with alkylating agents (e.g., bromoalkanes) in propan-2-ol or ethanol under basic conditions (triethylamine) is a common approach . Purification typically involves recrystallization from ethanol-DMF mixtures, and purity is validated using thin-layer chromatography (TLC), gas chromatography (GC), and elemental analysis . Structural confirmation employs IR, H/C NMR, and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3200–3600 cm) .
- NMR spectroscopy : H NMR for proton environments (e.g., propyl group signals at δ 0.8–1.6 ppm; thiadiazole protons at δ 8.0–9.0 ppm) and C NMR for carbon skeleton analysis .
- X-ray crystallography : For definitive 3D structure determination, as demonstrated for analogous thiadiazole derivatives .
Q. How does the solubility profile of this compound influence its experimental handling?
- Methodological Answer : The compound is likely polar due to the -OH group but may exhibit limited solubility in water. Solubility testing in ethanol, DMSO, DMF, and dichloromethane is recommended. Recrystallization from ethanol-DMF (1:1) is a standard protocol for purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?
- Methodological Answer : Key parameters include:
- Catalyst selection : Triethylamine or potassium hydroxide for deprotonation .
- Solvent choice : Ethanol or propan-2-ol for reflux reactions due to their ability to dissolve polar intermediates .
- Reaction time : Monitoring via TLC to terminate reactions at optimal conversion (e.g., 2–6 hours for alkylation steps) .
Q. What strategies are employed to resolve contradictions in reported biological activity data for thiadiazole derivatives like this compound?
- Methodological Answer :
- Dose-response studies : Establish IC values across multiple assays (e.g., antimicrobial disk diffusion vs. cytotoxicity MTT assays) to differentiate specific activity from nonspecific toxicity .
- Structural analogs : Compare bioactivity with derivatives (e.g., methyl or phenyl substitutions) to identify structure-activity relationships (SARs) .
- Computational modeling : Use molecular docking to predict binding affinities to targets (e.g., enzymes like thymidylate synthase) and validate with experimental IC data .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT calculations : Predict protonation states of the thiadiazole ring and hydroxyl group at physiological pH (7.4) or acidic/basic conditions .
- Degradation studies : Simulate hydrolysis pathways (e.g., ring opening) using software like Gaussian or ORCA, followed by HPLC-MS validation .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process intensification : Transition from batch to flow chemistry for exothermic steps (e.g., alkylation) to control temperature and improve consistency .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole derivatives?
- Methodological Answer :
- Reproducibility checks : Repeat experiments using identical reagents and equipment (e.g., anhydrous solvents, fresh catalysts) .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., over-alkylated species) that may reduce yields .
- Literature cross-validation : Compare protocols for analogous compounds (e.g., 5-(4-methoxybenzyl)-1,3,4-oxadiazoles) to isolate critical variables .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
